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Compound of Interest

Compound Name: K252d

CAS No.: 105114-22-5

Cat. No.: B1673213 Get Quote

Executive Summary
K252a and K252d are bioactive alkaloids belonging to the indolocarbazole class, structurally

related to staurosporine.[1] While they share the same planar aglycone core

(K252c/staurosporinone), they diverge fundamentally in their glycosidic moieties.

K252a features a bridged furanose ring with a methyl ester, conferring high potency against

Trk receptors and Ser/Thr kinases (PKC, PKA, PKG).

K252d is characterized by a rhamnose (pyranose) sugar moiety. It generally exhibits a

distinct, often weaker, inhibitory profile compared to K252a, making it a critical control

compound for establishing Structure-Activity Relationships (SAR) regarding the role of the

sugar ring size and substitution.

Chemical Structure Analysis
The defining difference lies in the sugar moiety fused to the indole nitrogens of the aglycone

core.

The Aglycone Core (Shared)
Both molecules are built upon K252c (Staurosporinone), a planar, aromatic heterocycle:

IUPAC Core: Indolo[2,3-a]pyrrolo[3,4-c]carbazole-12,13(5H,7H)-dione.
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Role: Provides the scaffold for ATP-competitive binding within the kinase catalytic cleft.

Structural Divergence: The Sugar Moiety
Feature K252a K252d

Sugar Ring Type Furanose (5-membered ring)
Pyranose (6-membered ring,

L-Rhamnose)

C3' Substituents
–OH (Hydroxy) –COOCH₃

(Methyl ester)

–H / –OH (Lacks the methyl

ester)

C4' Substituent –CH₃ (Methyl)
–CH₃ (Methyl, characteristic of

rhamnose)

Glycosidic Linkage
Bis-N-glycosidic (bridged at

N12, N13)

Bis-N-glycosidic (bridged at

N12, N13)

Stereochemistry
Analogous to ribose

derivatives

Analogous to L-rhamnose

derivatives

Molecular Weight ~467.48 g/mol ~453.49 g/mol

Mechanistic Implication of Structure
K252a (Furanose + Ester): The furanose ring constrains the molecule into a "bowl" shape

that perfectly complements the ATP-binding pocket of Trk tyrosine kinases. The

methoxycarbonyl group at C3' forms critical hydrogen bonds with the hinge region of the

kinase.

K252d (Rhamnose): The expansion to a pyranose ring (rhamnose) alters the steric volume

and the "bite angle" of the bis-glycosidic linkage. This steric shift often reduces affinity for

K252a's primary targets (like TrkA) but may retain or shift specificity towards other kinases

(e.g., PKC isoforms) or topoisomerases.

Visualization: Structural Hierarchy & SAR Logic
The following diagram illustrates the biosynthetic and structural relationship between the

aglycone and its glycosylated derivatives.
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Caption: Structural divergence of Indolocarbazoles. K252a arises from furanosylation, while

K252d arises from rhamnosylation (pyranose).

Biological Activity & Selectivity Profile[2][3][4]
Kinase Inhibition Data (Comparative)

Target Kinase K252a IC₅₀ (nM) K252d Activity Profile

TrkA (NGF Receptor) 3 - 10 nM
Significantly lower potency

(>100 nM)

PKC (Protein Kinase C) 10 - 30 nM
Moderate inhibitor (Isoform

dependent)

CaMKII 1.8 nM Weak / Inactive

PKA 10 - 20 nM Weak
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Key Insight: K252a is the preferred tool for blocking Neurotrophin (NGF/BDNF) signaling.

K252d is rarely used as a primary inhibitor but serves as a negative control or a tool to study

the specific requirement of the furanose ring for Trk binding.

Cellular Permeability
K252a: Highly cell-permeable due to the lipophilic methyl ester.

K252d: Permeable, but physicochemical properties differ due to the rhamnose hydroxyl

pattern.

Experimental Protocols
Solubilization & Storage
Both compounds are hydrophobic alkaloids. Proper handling is essential to prevent

precipitation or degradation.

Solvent: Dissolve strictly in DMSO (Dimethyl Sulfoxide). Avoid Ethanol or water for stock

solutions.

Concentration: Prepare a 1 mM to 10 mM stock solution.

Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C

or -80°C. Protect from light (amber tubes).

Working Solution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO

concentration is < 0.1% to avoid solvent toxicity in cell assays.

Differentiation by HPLC (Quality Control)
To distinguish K252d from K252a in a synthesis mixture or fermentation broth:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

Mobile Phase:

A: Water + 0.1% Formic Acid
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B: Acetonitrile + 0.1% Formic Acid

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV Absorbance at 290 nm (characteristic of the indolocarbazole chromophore).

Expected Result:

K252d (more polar sugar, no ester) typically elutes earlier than K252a.

K252a (lipophilic methyl ester) elutes later.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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